1,9-Dimethylphenanthrene

Übersicht

Beschreibung

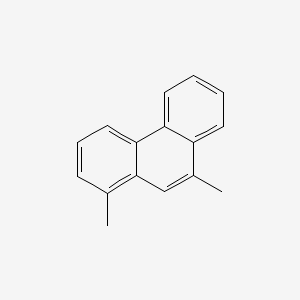

1,9-Dimethylphenanthrene is an organic compound with the molecular formula C₁₆H₁₄. It belongs to the class of polycyclic aromatic hydrocarbons, specifically phenanthrenes, which are composed of three fused benzene rings. This compound is characterized by the presence of two methyl groups attached to the first and ninth positions of the phenanthrene structure .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,9-Dimethylphenanthrene can be synthesized through various organic synthesis methods. One common approach involves the alkylation of phenanthrene using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve catalytic processes where phenanthrene is subjected to methylation using catalysts such as zeolites or metal oxides. These methods are designed to optimize yield and purity while minimizing by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 1,9-Dimethylphenanthrene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxygenated derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydro derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Oxidation: Phenanthrenequinone derivatives.

Reduction: Dihydro-1,9-dimethylphenanthrene.

Substitution: Nitro-1,9-dimethylphenanthrene, bromo-1,9-dimethylphenanthrene.

Wissenschaftliche Forschungsanwendungen

1,9-Dimethylphenanthrene has several scientific research applications:

Chemistry: It is used as a model compound in studies of polycyclic aromatic hydrocarbons, particularly in understanding their reactivity and environmental behavior.

Biology: Research on its biological activity includes studies on its potential mutagenic and carcinogenic effects.

Medicine: Investigations into its interactions with biological macromolecules, such as DNA, to understand its potential therapeutic or toxicological effects.

Wirkmechanismus

The mechanism of action of 1,9-dimethylphenanthrene involves its interaction with molecular targets such as enzymes and DNA. Its polycyclic aromatic structure allows it to intercalate into DNA, potentially causing mutations or disruptions in replication. Additionally, its metabolic activation by cytochrome P450 enzymes can lead to the formation of reactive intermediates that can bind to cellular macromolecules, leading to toxic effects .

Vergleich Mit ähnlichen Verbindungen

- 1,2-Dimethylphenanthrene

- 1,7-Dimethylphenanthrene

- 1,10-Dimethylphenanthrene

Comparison: 1,9-Dimethylphenanthrene is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. Compared to other dimethylphenanthrenes, it may exhibit different reactivity patterns in substitution and oxidation reactions, making it a valuable compound for comparative studies in polycyclic aromatic hydrocarbon research .

Biologische Aktivität

1,9-Dimethylphenanthrene (1,9-DMP) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its biological activity, particularly in the context of mutagenicity and tumor initiation. This article reviews the existing literature concerning the biological effects of 1,9-DMP, including its mutagenic properties, metabolic pathways, and potential implications for human health.

Chemical Structure and Properties

This compound consists of a phenanthrene backbone with two methyl groups located at the 1 and 9 positions. Its molecular formula is C15H12, and it belongs to a class of compounds known for their complex structures and reactivity. The positioning of the methyl groups is crucial for its biological activity.

Mutagenicity and Tumor Initiation

Research indicates that 1,9-DMP exhibits significant mutagenic activity. A study published in PubMed highlighted that while only specific isomers of methylphenanthrenes are mutagenic towards Salmonella typhimurium, 1,9-DMP was identified as one of the active compounds in this regard .

Case Study: Tumor Initiation in Mouse Skin

In experiments assessing tumor-initiating activity, 1,9-DMP was evaluated alongside other polymethylated phenanthrenes. It was found to have moderate tumor-initiating potential when applied to mouse skin. Specifically, it was noted that while 1,4-dimethylphenanthrene showed strong tumorigenic activity, the role of the methyl substituents at different positions significantly influenced the overall carcinogenic potential of these compounds .

Metabolism of this compound

The metabolism of 1,9-DMP has been studied extensively to understand its biological effects better. Research indicates that its metabolic activation involves the formation of dihydrodiol metabolites, which are crucial for its mutagenicity. The inhibition of specific metabolic pathways—specifically the formation of bay-region dihydrodiols—has been associated with enhanced tumorigenic activity .

Table 1: Metabolites of this compound

| Metabolite | Formation Pathway | Biological Activity |

|---|---|---|

| 3,4-dihydrodiol | Through metabolic activation | Mutagenic |

| 5,6-dihydrodiol | Through metabolic activation | Mutagenic |

| 7,8-dihydrodiol | Not significantly formed | Not associated with activity |

The mechanisms underlying the biological activity of 1,9-DMP involve complex interactions with cellular macromolecules. Studies suggest that the compound's ability to form DNA adducts contributes to its mutagenicity. This interaction is facilitated by metabolites generated during hepatic metabolism .

Implications for Human Health

Given its mutagenic properties and potential for tumor initiation, there are significant implications for human exposure to 1,9-DMP. As a component often found in environmental pollutants and combustion products, understanding its biological effects is critical for assessing risks associated with PAH exposure.

Eigenschaften

IUPAC Name |

1,9-dimethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-11-6-5-9-15-14-8-4-3-7-13(14)12(2)10-16(11)15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZLIZPBSLIKKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C3=CC=CC=C3C2=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40942430 | |

| Record name | 1,9-Dimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20291-73-0, 29062-98-4 | |

| Record name | Phenanthrene, 1,9-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020291730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthrene, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029062984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,9-Dimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.